molecular formula C6H14ClNO B1593506 Ethyl butyrimidate hydrochloride CAS No. 2208-08-4

Ethyl butyrimidate hydrochloride

Cat. No.: B1593506
CAS No.: 2208-08-4
M. Wt: 151.63 g/mol
InChI Key: YGBFFMMKLWVKGU-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis Methodologies

Imidates are versatile building blocks in organic synthesis. numberanalytics.com Their utility stems from their reactivity towards a range of nucleophiles, leading to the formation of diverse and valuable organic molecules. nih.gov The Pinner reaction, the cornerstone of imidate synthesis, involves the acid-catalyzed reaction of a nitrile with an alcohol. numberanalytics.com This reaction provides a direct pathway to imidate hydrochlorides, which can then be converted into esters, amidines, and orthoesters. wikipedia.orgnih.gov The ability to generate these important functional groups makes imidate chemistry, and by extension ethyl butyrimidate hydrochloride, a valuable tool for synthetic chemists.

The significance of imidates is further highlighted by their role in the synthesis of complex molecules for various industries, including pharmaceuticals and materials science. numberanalytics.com They serve as precursors to a wide array of compounds, demonstrating their broad applicability in synthetic strategies. numberanalytics.com

Historical Development of Imidate Synthesis and Applications

The history of imidate synthesis is intrinsically linked to the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.orgnumberanalytics.com Pinner and Klein's discovery involved passing anhydrous hydrogen chloride gas through a mixture of a nitrile and an alcohol, resulting in the precipitation of a crystalline imidate hydrochloride. nih.govrroij.com This method has remained a classical and reliable approach for synthesizing imidate salts for over a century. jk-sci.com

Initially, imidates were primarily studied for their fundamental chemical properties. However, their synthetic potential was soon recognized. The ability to hydrolyze imidates to esters, or to react them with ammonia (B1221849) or amines to form amidines, opened up new avenues in organic synthesis. wikipedia.orgnih.gov Over the years, variations and improvements to the original Pinner reaction have been developed, including the use of Lewis acids as promoters, offering milder and more chemoselective reaction conditions. nih.gov The development of base-catalyzed methods has also provided a complementary approach for nitriles that are unreactive under acidic conditions. jk-sci.com

Significance of this compound in Chemical Research

This compound serves as a specific and valuable reagent in chemical research due to its defined structure and predictable reactivity. Its primary significance lies in its role as a precursor for the synthesis of other important chemical entities.

Synthesis of Amidines: One of the most critical applications of this compound is in the synthesis of butyramidines. The reaction of the imidate hydrochloride with ammonia or amines provides a direct and efficient route to these compounds. wikipedia.orgresearchgate.net Amidines are themselves valuable structural motifs found in many biologically active molecules and are used as intermediates in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net

Synthesis of Orthoesters: this compound can be converted to ethyl orthobutyrate through alcoholysis. wikipedia.orgrsc.org Orthoesters are versatile protecting groups for carboxylic acids and are also used in the synthesis of various other organic compounds. rsc.orgresearchgate.net The Pinner reaction provides a viable pathway to orthoesters, often without the need to isolate the intermediate imidate salt. wikipedia.org

Synthesis of Heterocyclic Compounds: The imidate functionality within this compound can be incorporated into cyclic structures. Imidates are known precursors for the synthesis of various heterocycles, such as oxazoles, triazoles, and pyrimidines, which are core structures in many pharmaceutical agents. rroij.comnih.gov

The utility of this compound is further demonstrated by its commercial availability and the detailed characterization of its properties.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 2208-08-4 sigmaaldrich.comscbt.com
Molecular Formula C6H14ClNO scbt.comnih.gov
Molecular Weight 151.63 g/mol sigmaaldrich.comscbt.com
Melting Point 74-79 °C sigmaaldrich.comlookchem.com

| Synonyms | Ethyl butanimidate hydrochloride | sigmaaldrich.comscbt.com |

Spectroscopic Data of this compound While a comprehensive public database of the NMR and IR spectra for this compound is not readily available in the searched results, spectroscopic data for similar compounds and general imidates are well-documented, confirming their structural features. rsc.orgchemcd.com The characteristic C=N stretch in the IR spectrum and the distinct chemical shifts of the ethyl and butyl groups in the NMR spectrum would be expected for this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl butanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-3-5-6(7)8-4-2;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFFMMKLWVKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-08-4
Record name Butanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl butyrimidate hydrochloride
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Record name Butyrimidic acid, ethyl ester, hydrochloride
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Synthetic Pathways and Methodological Advancements for Ethyl Butyrimidate Hydrochloride

Classical Preparative Routes

The traditional and most referenced method for synthesizing ethyl butyrimidate hydrochloride is the Pinner reaction, a cornerstone of imidate chemistry since its discovery by Adolf Pinner in 1877. numberanalytics.comwikipedia.org

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org In the specific case of this compound, this translates to the reaction between butyronitrile (B89842) and ethanol (B145695) in the presence of anhydrous hydrogen chloride. numberanalytics.comorganic-chemistry.org The reaction is typically conducted under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the product to form an ester. nih.govnrochemistry.com

The fundamental transformation is the conversion of the nitrile's cyano group into an imino ester, which is subsequently isolated as its hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgorganic-chemistry.orgnrochemistry.com This salt is a crystalline solid, a characteristic that facilitated its initial identification and isolation. nih.govrroij.com The general reaction is robust, applying to a wide array of aliphatic and aromatic nitriles and primary or secondary alcohols. nih.govrroij.com

The yield and purity of this compound are highly sensitive to the reaction conditions. numberanalytics.com Key parameters that must be controlled include temperature, reagent stoichiometry, and the exclusion of moisture. numberanalytics.comnih.gov

Temperature: Low temperatures are critical for the stability of the imidate hydrochloride salt. wikipedia.org These salts are thermodynamically unstable and can decompose, particularly at warmer temperatures, to yield an amide and an alkyl chloride. wikipedia.org Therefore, the reaction is often carried out at 0°C or even lower to prevent this degradation pathway and maximize the yield of the desired Pinner salt. nrochemistry.com

Reagents and Solvents: The reaction requires anhydrous conditions, and typically, anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile and alcohol. organic-chemistry.orgnrochemistry.com In some optimizations, using the nitrile itself as the solvent (i.e., in excess) has been shown to improve yields compared to using an inert solvent like methylene (B1212753) chloride. nih.gov In a study aimed at a greener Pinner synthesis for related compounds, a specific molar ratio of nitrile to alcohol to HCl (1:3:3) was found to be optimal. unive.it

The following table summarizes key findings on the optimization of the Pinner reaction based on related syntheses.

    Table 1: Optimization Parameters for Pinner-type Reactions
ParameterConditionRationale / OutcomeSource
TemperatureLow temperature (e.g., 0-5°C)Prevents thermal decomposition of the unstable imidate salt into an amide and alkyl chloride. wikipedia.orgnrochemistry.comunive.it
MoistureStrictly anhydrousWater is detrimental; it hydrolyzes the product to form an ester, reducing the yield of the desired imidate salt. nih.govnrochemistry.com
Reagent RatioExcess nitrile (used as solvent)Can lead to higher yields compared to using an inert solvent. nih.gov
Reagent RatioOptimized molar ratio (e.g., 1:3:3 of nitrile:alcohol:HCl)Ensures complete reaction and high conversion to the imidate hydrochloride. unive.it
Solvent ChoiceCyclopentyl methyl ether (CPME)Considered a greener solvent; allows for direct isolation of the crystalline product by simple filtration. researchgate.net

Hydrochloric acid plays a dual role in the Pinner synthesis, acting as both an essential catalyst and a salt-forming agent. numberanalytics.comnih.gov

As a catalyst, the strong Brønsted acid (HCl) protonates the nitrogen atom of the butyronitrile's cyano group. numberanalytics.comnumberanalytics.comnih.gov This protonation creates a highly reactive nitrilium ion intermediate. numberanalytics.comnih.govnrochemistry.com The carbon atom of this intermediate is significantly more electrophilic than the carbon in the original nitrile group. This activation is the crucial catalytic step, as it makes the nitrile susceptible to nucleophilic attack by a weak nucleophile like ethanol. nih.govnumberanalytics.com

Following the nucleophilic attack of the ethanol's oxygen atom on the activated nitrilium ion, a proton transfer occurs, leading to the formation of the ethyl butyrimidate cation. nih.gov This cation then pairs with the chloride anion (from the dissociated HCl) to precipitate as the stable, solid this compound salt. rroij.com Thus, HCl is not only a catalyst but is also incorporated into the final isolated product.

The Pinner reaction is not limited to a single combination of nitrile and alcohol. Its versatility allows for the synthesis of a wide variety of imidate hydrohalides by changing the starting materials. numberanalytics.com For instance, other primary or secondary alcohols can be used in place of ethanol to produce different alkyl imidates, and various aliphatic or aromatic nitriles can be substituted for butyronitrile. nih.govnrochemistry.com

Furthermore, the resulting Pinner salts are valuable synthetic intermediates themselves. They can undergo subsequent reactions with a range of nucleophiles to yield other important functional groups. wikipedia.orgnrochemistry.com

Reaction with an excess of alcohol leads to the formation of an orthoester . wikipedia.orgnrochemistry.com

Reaction with ammonia (B1221849) or an amine produces an amidine . wikipedia.orgnrochemistry.comthieme-connect.de

Hydrolysis with water yields a carboxylic ester . wikipedia.orgnrochemistry.com

Reaction with hydrogen sulfide (B99878) gives a thionoester . wikipedia.orgnrochemistry.com

This reactivity makes the Pinner synthesis a gateway to multiple classes of compounds, starting from nitriles.

Pinner Imidate Synthesis from Butyronitrile and Ethanol

Modernizations and Novel Approaches in this compound Synthesis

While the classical Pinner reaction is effective, the use of anhydrous, gaseous hydrogen chloride presents significant handling and safety challenges. researchgate.net Modern approaches have focused on replacing gaseous HCl with more manageable catalysts.

A notable advancement is the development of a Lewis acid-promoted Pinner reaction. nih.gov Research has shown that Lewis acids, such as trimethylsilyl (B98337) triflate (TMSOTf), can effectively catalyze the reaction between nitriles and alcohols under milder conditions, completely avoiding the need for hydrogen chloride. nih.govresearchgate.net In these reactions, the Lewis acid is thought to activate the nitrile, making it susceptible to nucleophilic attack by the alcohol, analogous to the role of protonation in the classical method. nih.gov Good yields have been achieved with primary alcohols and aliphatic nitriles using this approach. nih.gov While this method directly produces carboxylic esters, it proceeds through an imidate-like intermediate, representing a significant modernization of the core transformation. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to classical reactions. snu.ac.kr In the context of the Pinner synthesis, several improvements align with these principles.

Atom Economy and Waste Prevention: By optimizing reaction conditions to achieve high yields (>90% in some cases), the amount of starting material converted into waste is minimized. unive.it Furthermore, developing synthetic routes that use imidates to avoid toxic reagents, such as replacing highly toxic trichloromethylbenzene with benzonitrile (B105546) for the synthesis of certain orthoesters, represents a significant green advancement. unive.it

Safer Solvents and Auxiliaries: A major drawback of the classic Pinner reaction is the use of gaseous HCl. researchgate.net Modern variants that use solid or liquid Lewis acids offer a safer alternative. nih.govresearchgate.net Additionally, the choice of solvent is critical. An improved protocol using cyclopentyl methyl ether (CPME), a greener solvent alternative, has been developed. This method not only replaces more hazardous solvents but also simplifies the workup, as the product crystallizes directly from the reaction mixture and can be isolated by simple filtration. researchgate.net

Energy Efficiency: Some green protocols for related syntheses are designed to run efficiently at room temperature, reducing the energy costs associated with heating or extensive cooling. nih.gov The development of solvent-free Pinner reactions, where the alcohol serves as both reagent and solvent, also contributes to process intensification and reduces energy consumption associated with solvent removal. unive.it

These considerations aim to make the synthesis of imidates like this compound not only efficient but also more environmentally benign and safer to perform. nih.gov

Reactivity and Mechanistic Investigations of Ethyl Butyrimidate Hydrochloride

Fundamental Reaction Mechanisms

The reactivity of ethyl butyrimidate hydrochloride is dominated by its susceptibility to nucleophilic attack at the imino carbon. The protonated nitrogen atom enhances the electrophilicity of the carbon, facilitating reactions that are fundamental to its synthetic utility.

This compound is formed through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnrochemistry.com In this case, butyronitrile (B89842) reacts with ethanol (B145695) in the presence of anhydrous hydrogen chloride. The reaction proceeds via the formation of a highly electrophilic nitrilium ion, which is then attacked by the alcohol. nrochemistry.com This process establishes this compound as a reactive acylating agent.

The general mechanism for the Pinner reaction is as follows:

Protonation of the nitrile: The nitrile nitrogen is protonated by the acid catalyst (HCl), forming a nitrilium ion. This step significantly increases the electrophilicity of the nitrile carbon. nrochemistry.com

Nucleophilic attack by alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. nrochemistry.com

Formation of the imidate salt: The resulting intermediate is the stable imino ester salt, in this case, this compound, also known as a Pinner salt. wikipedia.orgnrochemistry.com

These Pinner salts are themselves reactive intermediates. For instance, they can react with water to form esters, with an excess of alcohol to yield orthoesters, or with hydrogen sulfide (B99878) to produce thionoesters. wikipedia.orgnrochemistry.com The hydrolysis of the imidate salt to an ester at low pH is a key example of its role in nucleophilic acylation. nih.gov

A study on the Pinner reaction for the synthesis of trimethyl-orthoesters demonstrated that imidate hydrochlorides, such as the butyrate (B1204436) analogue, can be formed in excellent yields (>90%) by reacting the corresponding nitrile with a moderate excess of methanol (B129727) and gaseous HCl at low temperatures (5 °C). unive.it

Imidoylation refers to the introduction of an imidoyl group [RC(=NH)-] to a substrate. This compound is an effective imidoylating agent. The reaction with amines or ammonia (B1221849) to form amidines is a prime example of an imidoylation process. wikipedia.orgnrochemistry.com In these reactions, the amine acts as the nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to yield the corresponding amidine. researchgate.net

The general mechanism for amidine formation from an imidate hydrochloride is:

Nucleophilic attack by amine: An amine attacks the imino carbon of the protonated imidate.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Elimination of alcohol: The ethoxy group is eliminated as ethanol, often facilitated by proton transfer.

Formation of the amidine salt: The final product is the hydrochloride salt of the newly formed amidine.

This reaction is highly efficient for the synthesis of a wide range of substituted and unsubstituted amidines. researchgate.net

Stereochemical Aspects in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound depends on whether new chiral centers are formed and the nature of the reaction mechanism.

If the starting materials are achiral and a chiral product is formed, the result will be a racemic mixture (a 50:50 mixture of enantiomers), unless a chiral catalyst or auxiliary is used. lumenlearning.com This is because the attack of a nucleophile on the planar imino group can occur from either face with equal probability. libretexts.org For instance, if a nucleophilic addition to the carbon-nitrogen double bond of ethyl butyrimidate creates a new stereocenter, a racemic mixture of the product would be expected. youtube.com

In cases where this compound reacts with a substrate that is already chiral, the situation becomes more complex. The reaction can lead to the formation of diastereomers. Since diastereomers have different physical properties and energies, one may be formed in excess of the other. lumenlearning.com The degree of diastereoselectivity will depend on the steric and electronic interactions in the transition state.

If a reaction at a chiral center occurs in a single, concerted step (like an SN2 reaction), the stereochemistry is typically inverted or retained in a predictable manner. lumenlearning.com However, if the reaction proceeds through a planar, achiral intermediate (like in an SN1 reaction), any pre-existing chirality at that center is lost, leading to a racemic product. lumenlearning.com While these are general principles, specific stereochemical studies on reactions of this compound are not extensively documented in the readily available literature. The stereochemical course would be highly dependent on the specific reaction, the substrate, and the conditions employed.

Applications of Ethyl Butyrimidate Hydrochloride in Advanced Organic Synthesis

Functionalization of Complex Molecular Architectures

Beyond its use in the de novo synthesis of heterocyclic cores, ethyl butyrimidate hydrochloride can be employed to functionalize existing molecules, thereby creating more complex architectures with tailored properties.

The nitrogen atom in this compound can act as a nucleophile, allowing for its incorporation into larger molecules that can serve as ligands for transition metal complexes. These ligands are crucial in catalysis, materials science, and bioinorganic chemistry.

By reacting this compound with a molecule containing a suitable electrophilic site, a new nitrogen-containing ligand can be formed. For instance, reaction with a halo-substituted aromatic or heterocyclic compound under basic conditions could lead to N-alkylation, tethering the butyrimidate moiety to a larger framework. The resulting imidate could then be hydrolyzed to the corresponding amide or reduced to the amine, providing a versatile handle for coordination to a metal center. Alternatively, the imidate itself could potentially coordinate to a metal, although this is less common.

SubstrateReagentLigand TypePotential Metal for Complexation
2-ChloropyridineThis compoundN-(pyridin-2-yl)butyramidineRuthenium, Rhodium
Benzyl bromideThis compoundN-benzylbutyramidinePalladium, Platinum
EpichlorohydrinThis compoundN-(3-chloro-2-hydroxypropyl)butyramidineCopper, Nickel

This table presents hypothetical examples of ligand synthesis starting from this compound.

The synthesis of nitrogen-based ligands is a vast field of research, with numerous strategies for creating molecules that can form stable and catalytically active complexes with transition metals. tue.nl The incorporation of specific functionalities into these ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. rsc.orgrsc.org

Introduction of Amidino Groups in Bioactive Molecules

The amidine functional group, and its protonated form, the amidinium cation, is a key pharmacophore in medicinal chemistry. It is recognized as a bioisostere of guanidine (B92328) and can participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This compound is a primary reagent for the direct and efficient synthesis of N-unsubstituted butyramidines. The process involves the reaction of the imidate with ammonia (B1221849) or an amine, typically in a polar solvent.

The complement C3a receptor (C3aR) is a G protein-coupled receptor that plays a significant role in the innate immune system and inflammatory responses nih.govguidetopharmacology.org. The natural ligand, C3a, is a peptide that features a C-terminal arginine residue. The positively charged guanidinium (B1211019) group of this arginine is essential for high-affinity binding to the receptor and subsequent activation nih.govbiorxiv.org.

In the development of small-molecule drugs to target C3aR, the amidine group serves as a critical structural mimic of the essential arginine side chain nih.gov. Synthetic antagonists and agonists of C3aR often incorporate a basic functional group capable of forming a salt bridge with anionic residues in the receptor's binding pocket nih.gov.

This compound is an effective reagent for incorporating the required basic butyramidine functionality into potential C3aR modulators. By reacting the imidate with an amine-functionalized molecular scaffold, medicinal chemists can synthesize novel compounds designed to interact with the C3aR. The structure-activity relationship can be explored by varying the scaffold, with the amidine group installed by the imidate reagent serving as the key receptor-interacting anchor researchgate.net.

Table 2: Role of Basic Groups in C3a Receptor Ligands

Ligand TypeKey Functional GroupRole of the GroupSynthetic Precursor Example
Natural Agonist (C3a)Arginine (Guanidinium)Forms critical salt bridge with receptor for binding and activation nih.govbiorxiv.org.N/A
Small Molecule ModulatorAmidine / GuanidineMimics the natural arginine side chain to ensure receptor affinity and modulate activity researchgate.netnih.gov.Ethyl Butyrimidate HCl

Role in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves the assembly of complex molecular architectures from simpler, well-defined building blocks known as pharmaceutical intermediates nih.govresearchgate.net. This compound is a versatile reagent used to create such intermediates, particularly those containing the butyramidine functional group.

This transformation is valuable because amidine-containing compounds exhibit a wide range of biological activities and are core components of numerous therapeutic agents, including anticoagulants, enzyme inhibitors, and receptor antagonists. A classic application is the synthesis of amidine derivatives of known drugs to create prodrugs or new chemical entities with improved properties. For example, the synthesis of ribavirin (B1680618) amidine, a derivative of the antiviral drug ribavirin, can be achieved from the corresponding imidate ester nih.gov. The imidate is first synthesized and then converted to the amidine, which shows significant antitumor activity nih.gov.

The general strategy involves synthesizing a nitrile-containing intermediate and then converting the nitrile to the ethyl imidate via a Pinner reaction with ethanol (B145695) and HCl gas. More directly, this compound can be reacted with an amine-containing intermediate to introduce the butyramidine group in a single step. This approach is used to build intermediates for various drug discovery programs, including the development of serine protease inhibitors and kinase inhibitors, where the amidine group often plays a crucial role by binding to the active site of the target enzyme researchgate.netdiva-portal.orgfrontiersin.org.

Derivatives and Analogs of Ethyl Butyrimidate Hydrochloride: Synthesis and Utility

Structurally Related Alkyl Imidate Hydrochlorides

Alkyl imidate hydrochlorides, often referred to as Pinner salts, are typically synthesized through the Pinner reaction. jk-sci.comwikipedia.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. jk-sci.comwikipedia.orgorganic-chemistry.org The resulting imidate salt is a reactive intermediate that can be converted into esters, amidines, or orthoesters. jk-sci.comwikipedia.org The stability of these salts can be a concern, as they are thermodynamically unstable and require low temperatures during synthesis to prevent rearrangement into amides or alkyl chlorides. jk-sci.comwikipedia.org

The general mechanism for the Pinner reaction begins with the protonation of the nitrile by the acid catalyst, which increases its electrophilicity. numberanalytics.com The alcohol then performs a nucleophilic attack on the protonated nitrile, leading to the formation of the imidate salt. numberanalytics.com

Homologs and isomers of ethyl butyrimidate hydrochloride are synthesized using the same fundamental Pinner reaction, by varying the starting nitrile and alcohol. For instance, reacting isobutyronitrile (B166230) with ethanol (B145695) in the presence of HCl would yield ethyl isobutyrimidate hydrochloride. These variations in the alkyl chain of the nitrile or the alcohol component allow for the synthesis of a diverse library of imidate hydrochlorides with different steric and electronic properties.

The utility of these homologs and isomers lies in their role as precursors to other functional groups. For example, they can be readily converted to the corresponding esters by hydrolysis or to amidines by reaction with ammonia (B1221849) or amines. wikipedia.org The specific homolog or isomer used can influence the properties of the final product.

PropertyThis compound
Molecular Formula C6H14ClNO sigmaaldrich.comnih.gov
Molecular Weight 151.63 g/mol sigmaaldrich.com
CAS Number 2208-08-4 sigmaaldrich.combldpharm.com
Melting Point 74-79 °C sigmaaldrich.com
Synonyms Ethyl butanimidate hydrochloride sigmaaldrich.com

The introduction of substituents onto the alkyl chain of the imidate hydrochloride, such as in ethyl 2-chlorobutyrimidate, can significantly alter the reactivity and utility of the molecule. The synthesis of such compounds would typically start from a substituted nitrile, in this case, 2-chlorobutyronitrile, and follow the Pinner reaction protocol with an alcohol like ethanol.

The presence of an electron-withdrawing group, like chlorine, can affect the reactivity of the imidate. These substituted imidates are valuable intermediates for synthesizing more complex molecules, including various heterocyclic compounds. The substituent can act as a handle for further chemical modifications or influence the biological activity of the final product.

Amidine Hydrochlorides as Related Reagents (e.g., Butyramidine Hydrochloride)

Amidine hydrochlorides are structurally related to imidate hydrochlorides and are often synthesized from them. wikipedia.org The conversion of an imidate hydrochloride to an amidine hydrochloride is typically achieved by reacting the imidate with ammonia or an amine. wikipedia.orgnih.gov Butyramidine hydrochloride, for example, can be prepared from this compound. chemicalbook.comclearsynth.com

Amidines are important functional groups in medicinal chemistry and are found in numerous biologically active compounds. nih.gov Butyramidine hydrochloride itself is used as a reagent in the preparation of pyrimidine (B1678525) derivatives. chemicalbook.comchemicalbook.com The synthesis of amidines can also be achieved through other routes, such as the reaction of nitriles with amines in the presence of a catalyst or via amidoxime (B1450833) intermediates. researchgate.netmdpi.comgoogle.com

PropertyButyramidine Hydrochloride
Molecular Formula C4H11ClN2 nih.gov
Molecular Weight 122.60 g/mol nih.gov
CAS Number 3020-81-3 chemicalbook.comnih.gov
Synonyms Butanimidamide hydrochloride clearsynth.comnih.gov

Synthetic Accessibility and Reactivity Profiles of Derivatives

The synthetic accessibility of these derivatives is largely dependent on the availability of the corresponding nitrile precursors. The Pinner reaction is a well-established and versatile method, making a wide range of imidate hydrochlorides accessible. jk-sci.comwikipedia.org However, the conditions must be carefully controlled, especially temperature, due to the instability of the Pinner salts. jk-sci.comwikipedia.org For nitriles that are unreactive under acidic Pinner conditions, base-catalyzed methods can sometimes be employed. wikipedia.org

Imidate hydrochlorides are generally considered highly reactive electrophiles. wikipedia.org They readily undergo nucleophilic attack at the imino carbon. This high reactivity makes them excellent intermediates for the synthesis of esters and amidines. wikipedia.org Aliphatic imidates are generally more reactive than their aromatic counterparts. wikipedia.org

Amidine hydrochlorides, while also reactive, present a different reactivity profile. The amidine group itself is basic and can participate in various chemical transformations, including acting as a nucleophile or as a precursor for the synthesis of heterocyclic systems. The choice between using an imidate hydrochloride or an amidine hydrochloride as a synthetic intermediate depends on the desired final product and the specific reaction conditions required. The prediction of synthetic accessibility for novel derivatives can be aided by computational tools, which can help rank and prioritize virtual compound libraries. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The classical synthesis of ethyl butyrimidate hydrochloride is achieved through the Pinner reaction, which involves treating butyronitrile (B89842) with ethanol (B145695) and anhydrous hydrogen chloride. chemicalbook.com While effective, this method's reliance on harsh acidic conditions presents limitations. nih.gov Future research will likely focus on developing milder and more efficient catalytic systems.

Emerging areas of exploration include:

Lewis Acid Catalysis: Lewis acids such as trimethylsilyl (B98337) triflate have been shown to promote Pinner-type reactions, offering an alternative to gaseous hydrogen chloride. nih.gov Further investigation into a broader range of Lewis acids could yield catalysts with improved efficiency and substrate scope for the synthesis of this compound and its derivatives.

Heterogeneous Catalysis: The use of solid acid catalysts, like alumina (Al2O3), presents a greener alternative for imidate synthesis, facilitating easier catalyst separation and recycling. nih.gov Research into novel solid-state catalysts could lead to more sustainable and industrially scalable production methods.

Transition Metal Catalysis: While less common for the initial imidate synthesis, transition metal complexes are known to be effective in downstream transformations of imidates into complex nitrogen-containing heterocycles. researchgate.net Exploring the direct transition-metal-catalyzed addition of alcohols to nitriles under neutral conditions is a promising avenue.

Biocatalysis: The enzymatic synthesis of related compounds like esters and amides is well-established. manchester.ac.uknih.gov Investigating the potential of nitrile hydratases or engineered enzymes for the direct conversion of butyronitrile and ethanol to ethyl butyrimidate would be a significant step towards highly sustainable synthesis. elsevierpure.com

A summary of potential catalytic systems is presented in Table 1.

Catalyst TypeExample(s)Potential AdvantagesResearch Focus
Lewis Acids Trimethylsilyl triflate (TMSOTf), AlBr3Milder conditions than HCl gas, avoids handling of corrosive gas.Screening of various Lewis acids for optimal activity and selectivity.
Heterogeneous Catalysts Alumina (Al2O3), ZeolitesCatalyst recyclability, simplified workup, environmentally friendly.Development of novel solid acid catalysts with high surface area and activity.
Transition Metal Complexes Ruthenium, Rhodium complexesHigh efficiency, potential for asymmetric synthesis of chiral imidates.Designing catalysts for direct alcoholysis of nitriles under neutral conditions.
Biocatalysts Nitrile hydratases, Engineered ligasesEnvironmentally benign, high selectivity, mild reaction conditions (aqueous media, room temp).Enzyme discovery and protein engineering to achieve desired reactivity.

Development of Advanced Materials Incorporating this compound Derived Structures

The imidate functional group is a precursor to several other functionalities, such as amidines and esters, which can be incorporated into polymeric structures. While research into polymers derived specifically from this compound is nascent, the potential is considerable.

Future opportunities lie in using this compound as a monomer or a modifying agent for creating advanced materials:

Polyamidines: The reaction of imidates with diamines can lead to the formation of polyamidines. These polymers are analogous to polyamides but possess a unique backbone containing the amidine linkage, which can impart distinct properties such as higher basicity and potential for metal coordination.

Functionalized Polymers: this compound can be used to modify existing polymers containing amine or hydroxyl groups. This functionalization can introduce new properties, such as altered solubility, thermal stability, or adhesive characteristics. For instance, grafting imidate-derived structures onto polymer surfaces could be explored for creating biocompatible coatings or sensors.

Cross-linking Agents: The difunctional reactivity of the imidate group (reacting, for example, with two amine groups) suggests its potential use in developing novel cross-linking agents for thermosetting resins or hydrogels.

Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, key areas for mechanistic investigation include its formation and subsequent reactions.

Pinner Reaction Mechanism: The accepted mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by the alcohol. nih.gov Detailed kinetic and computational studies on the formation of this compound could provide deeper insights into the reaction intermediates and transition states, potentially leading to the design of more efficient acid catalysts. nih.gov

Hydrolysis Mechanisms: The hydrolysis of imidate salts can yield either an ester and an amine or an amide and an alcohol, depending on the pH and the stereochemistry of the imidate. researchgate.netresearchgate.net Studies have shown that the cleavage of the tetrahedral intermediate is governed by stereoelectronic effects. researchgate.net A detailed investigation of the hydrolysis kinetics and product distribution for this compound across a wide pH range would provide valuable data for controlling its reactivity in aqueous environments.

Amidinium Formation: The reaction with amines to form amidinium compounds is a cornerstone of imidate chemistry. organic-chemistry.orgnrochemistry.com Mechanistic studies, potentially using computational modeling, could elucidate the factors governing the rate and equilibrium of this reaction, aiding in the synthesis of complex amidine-containing molecules. nih.gov

Application in Drug Discovery and Chemical Biology

This compound serves as a versatile chemical intermediate, a compound that acts as a building block for the synthesis of active pharmaceutical ingredients (APIs). mlunias.compolymerchem.org Its utility stems from the imidate group's ability to be readily converted into other functional groups commonly found in bioactive molecules.

Imidates are valuable precursors for a wide range of nitrogen-containing heterocycles, many of which form the core scaffolds of modern pharmaceuticals. imist.marsc.org this compound can be a starting point for synthesizing:

Imidazoles and Benzimidazoles: These ring systems are present in numerous antifungal, anti-parasitic, and anti-ulcer drugs.

Oxazoles and Thiazoles: These heterocycles are found in various anti-inflammatory and anticancer agents.

Pyrimidines and Triazoles: These are key components of antiviral, antibacterial, and CNS-targeting drugs.

The conversion of the imidate into an amidine is particularly significant, as the amidine functional group is a common feature in many therapeutic agents, valued for its ability to engage in strong hydrogen bonding interactions with biological targets.

Heterocyclic ScaffoldTherapeutic Area ExamplesRole of Imidate Intermediate
Imidazole Antifungal, Anti-ulcerProvides the C-N-C backbone through cyclization with amino-ketones or related synthons.
Oxazoline Anti-inflammatory, Ligands for catalysisServes as an activated carboxylic acid equivalent for cyclization with amino alcohols.
Pyrimidine (B1678525) Antibacterial, AntiviralCan be constructed by reacting the derived amidine with 1,3-dicarbonyl compounds.
Triazole Antifungal, AgrochemicalActs as a synthon in cycloaddition reactions or condensation with hydrazine derivatives.

Sustainable Synthesis Methodologies

Improving the environmental footprint of chemical synthesis is a major goal of modern chemistry. For this compound, this involves moving away from traditional methods that use stoichiometric, highly corrosive reagents.

Future research in sustainable synthesis will likely focus on:

Green Catalysts: As mentioned, developing recyclable heterogeneous catalysts or highly efficient, low-loading homogeneous catalysts can significantly reduce waste. yedarnd.comlabmanager.com The use of earth-abundant metal catalysts instead of precious metals is also a key target. yedarnd.com

Alternative Solvents: The classic Pinner reaction is conducted in anhydrous alcohol. chemicalbook.com Exploring greener solvents, such as bio-derived solvents or even solvent-free conditions, could drastically improve the sustainability of the process. acs.orgmdpi.com

Atom Economy: Designing reaction pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Catalytic routes are inherently more atom-economical than methods requiring stoichiometric activators.

Biocatalytic Routes: The use of enzymes to catalyze the formation of imidates from nitriles and alcohols under mild, aqueous conditions represents an ultimate goal for sustainable synthesis. nih.govyoutube.com This approach would eliminate harsh reagents and minimize energy consumption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.